N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide
Description
N-({[2,3'-Bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a bifuran core linked via a methylene group to a 5-methylisoxazole-3-carboxamide moiety. The bifuran system (two fused furan rings) introduces unique electronic and steric properties, while the isoxazole-carboxamide group is a common pharmacophore in medicinal chemistry, often associated with bioactivity such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-6-12(16-20-9)14(17)15-7-11-2-3-13(19-11)10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHZQQXMEUJUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Bifuran Moiety : This can be achieved through palladium-catalyzed cross-coupling reactions involving furan derivatives.
- Synthesis of the Isoxazole Ring : The isoxazole ring is formed by cyclization reactions that incorporate the bifuran moiety.
- Carboxamide Formation : The final step involves the introduction of the carboxamide functional group, usually through reaction with an appropriate amine.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial activity. For instance:
- Antibacterial Activity : Research has shown that isoxazole derivatives can significantly inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value as low as 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | B. mycoides | 0.0048 |
| Compound C | S. aureus | 0.0048 |
Antifungal Activity
The antifungal properties of similar compounds have also been noted. For example, certain derivatives were able to reduce biofilm formation in Candida albicans by over 90% without significant cytotoxicity .
Cytotoxicity and Anticancer Activity
This compound has shown potential anticancer activity in various studies:
- Cell Line Studies : In vitro studies indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as H460 and A549 with IC50 values lower than standard chemotherapeutics .
| Cell Line | IC50 (µg/mL) | Comparison to Control |
|---|---|---|
| H460 | 193.93 | Lower than control |
| A549 | 371.36 | Comparable |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
- Biofilm Disruption : The ability to prevent biofilm formation is critical for its efficacy against persistent infections.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole exhibited significant antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Research : Another investigation revealed that compounds similar to this oxazole derivative showed selective cytotoxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
The following analysis compares N-({[2,3'-Bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide with analogs sharing the 5-methylisoxazole-3-carboxamide scaffold, focusing on synthesis, purity, substituent effects, and inferred bioactivity.
Key Observations :
Substituent Diversity: The target compound’s bifuran-methyl group distinguishes it from analogs bearing chlorinated aromatic (e.g., 32, 33), alkylated (e.g., diisopropylphenyl), or fused heterocyclic (e.g., oxadiazole-furan) substituents. The bifuran system likely enhances π-π stacking interactions compared to monocyclic substituents .
Synthetic Complexity: Analog 32 (95.1% purity) and 33 (99.7% purity) highlight the use of LiAlH4 for reductions and prep-HPLC for purification, suggesting that similar methods could apply to the target compound.
Bioactivity Inference: Compounds like 32 and 33 were synthesized as enoyl-acyl carrier protein (ACP) reductase inhibitors, implying that the 5-methylisoxazole-3-carboxamide scaffold may target lipid biosynthesis pathways. The bifuran system’s electron-rich nature could modulate binding affinity compared to chlorinated or alkylated derivatives .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Furan rings are prone to oxidative metabolism, whereas chlorinated or methoxy groups (e.g., 32) may slow degradation. The bifuran system’s conjugated structure could stabilize against oxidation relative to monofuran analogs .
Q & A
Q. What are the optimal synthetic routes for preparing N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide?
The synthesis of bifuran-oxazole hybrids typically involves coupling reactions between furan derivatives and oxazole precursors. For example:
- Step 1 : Functionalize the [2,3'-bifuran] scaffold with a methyl group at the 5-position using alkylation or nucleophilic substitution.
- Step 2 : Activate the oxazole-3-carboxamide group via a mixed anhydride or carbodiimide coupling agent (e.g., DCC or EDC) to facilitate amide bond formation with the bifuran-methyl intermediate.
- Step 3 : Purify the product using column chromatography or recrystallization, confirmed by NMR (e.g., H and C) and mass spectrometry . Key Considerations : Monitor reaction temperature and solvent polarity to avoid side reactions like furan ring oxidation or oxazole decomposition .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the presence of characteristic peaks for the bifuran (δ 6.5–7.5 ppm for furan protons) and oxazole (δ 8.0–8.5 ppm for carboxamide NH) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+) with <5 ppm error .
- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling or oxidation .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., DMSO, THF).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate organic waste for incineration .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved for this compound?
Discrepancies in bioassay results (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay Conditions : Test under standardized pH, temperature, and serum conditions to minimize variability .
- Metabolic Stability : Evaluate compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
- Off-Target Effects : Use siRNA or knockout models to confirm target specificity . Example : In a study on nitazoxanide analogues, contradictory cytotoxicity data were resolved by correlating solubility (logP) with membrane permeability .
Q. What strategies can enhance the compound’s bioavailability for in vivo studies?
- Prodrug Design : Modify the carboxamide group with ester or phosphate moieties to improve solubility .
- Nanoparticle Encapsulation : Use liposomes or PLGA nanoparticles to enhance systemic delivery .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to optimize dissolution rates .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Computational Docking : Model interactions with potential targets (e.g., kinase domains) using Schrödinger Suite or AutoDock .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified proteins .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein thermal stability shifts .
Q. What are the key challenges in scaling up synthesis while maintaining purity?
- Reaction Optimization : Replace hazardous reagents (e.g., CrO₃ for oxidation) with greener alternatives (e.g., TEMPO/NaClO) .
- Purification : Transition from column chromatography to continuous flow systems for higher throughput .
- Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor critical parameters (e.g., pH, temperature) in real time .
Methodological Guidance for Data Interpretation
Q. How to analyze contradictory reactivity data in substitution reactions?
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to distinguish intermediates from final products.
- Isotope Labeling : Use O or H to track reaction pathways (e.g., electrophilic vs. nucleophilic substitution) .
- Computational Chemistry : Calculate activation energies (DFT) to predict preferential reaction sites on the bifuran-oxazole scaffold .
Q. What statistical methods are recommended for validating biological activity?
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals.
- ANOVA with Tukey’s Test : Compare treatment groups in multi-dose experiments to avoid Type I errors .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
